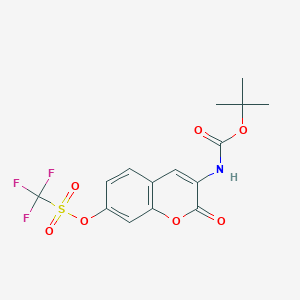
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is a complex organic compound that combines a chromenone core with a tert-butyloxycarbonyl-protected amino group and a trifluoromethanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.
Formation of the Trifluoromethanesulfonate Ester: The trifluoromethanesulfonate ester is introduced by reacting the hydroxyl group of the chromenone with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate ester can be substituted by nucleophiles to form new carbon-heteroatom bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection.
Major Products
Substitution Reactions: The major products are typically new chromenone derivatives with various functional groups.
Deprotection Reactions: The major product is the free amino chromenone derivative.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its potential biological activity.
Biological Research: It can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate involves its ability to undergo chemical transformations that modify its structure and function. The tert-butyloxycarbonyl group protects the amino group during synthesis, and its removal reveals the active amino group that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
Chromenone derivatives: Compounds with similar chromenone cores but different substituents.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is unique due to the combination of the Boc-protected amino group and the trifluoromethanesulfonate ester, which provides versatility in chemical reactions and potential biological activity .
Properties
Molecular Formula |
C15H14F3NO7S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-7-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H14F3NO7S/c1-14(2,3)25-13(21)19-10-6-8-4-5-9(7-11(8)24-12(10)20)26-27(22,23)15(16,17)18/h4-7H,1-3H3,(H,19,21) |
InChI Key |
RWTGLRJPIGNSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



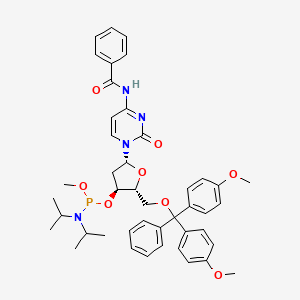
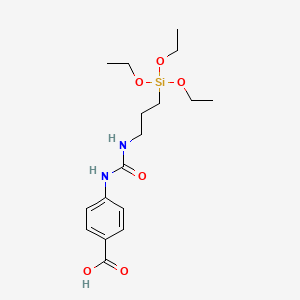
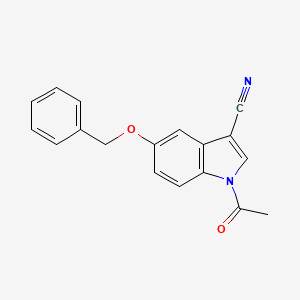
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)


![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
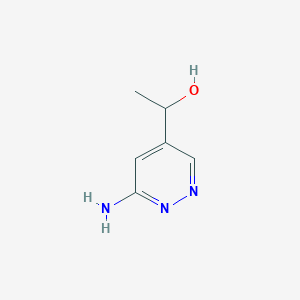
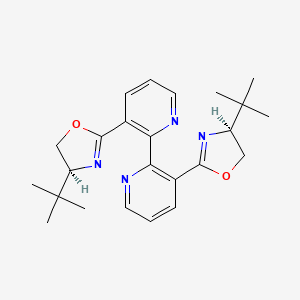
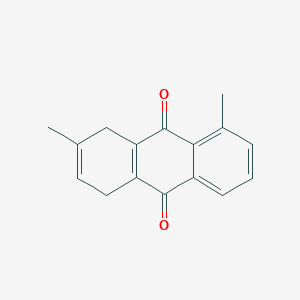
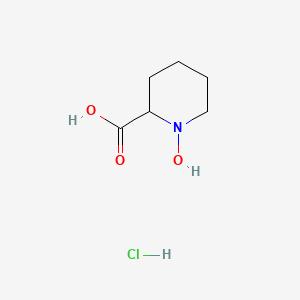
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
